molecular formula C13H16N2O2S B7563329 N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide

N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide

Katalognummer B7563329
Molekulargewicht: 264.35 g/mol
InChI-Schlüssel: ROEIRDQJLGVCTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide, also known as MPSPA, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism.

Wirkmechanismus

N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide inhibits DPP-4, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide increases the levels of these hormones, leading to increased insulin secretion and decreased glucagon secretion. This results in improved glucose uptake by cells and decreased glucose production by the liver.
Biochemical and Physiological Effects:
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide has been shown to improve glycemic control in animal models of type 2 diabetes mellitus. It has also been shown to reduce body weight and improve insulin sensitivity in obese mice. In addition, N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of DPP-4 in glucose metabolism. However, like all chemical compounds, N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide has limitations in terms of its stability, solubility, and toxicity. These factors must be taken into account when designing experiments using N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide.

Zukünftige Richtungen

Future research on N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide could focus on its potential use in combination with other drugs for the treatment of type 2 diabetes mellitus and other metabolic disorders. In addition, further studies could investigate the long-term safety and efficacy of N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide in animal models and humans. Finally, research could explore the potential of N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide as a tool for studying the role of DPP-4 in other physiological processes beyond glucose metabolism.

Synthesemethoden

The synthesis of N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide involves the reaction of 4-(mercaptophenyl)acetic acid with 1-methyl-2-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product, N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors like N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide are known to increase insulin secretion and decrease glucagon secretion, leading to improved glycemic control. N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide has also been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

Eigenschaften

IUPAC Name

N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9(16)14-10-3-5-11(6-4-10)18-12-7-8-15(2)13(12)17/h3-6,12H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEIRDQJLGVCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2CCN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.